![molecular formula C12H13N3O2 B1384651 (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione CAS No. 58042-96-9](/img/no-structure.png)
(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione” is a chemical compound that is used as a reference standard for pharmaceutical testing . It is a GABA modulator . The color/form of this compound is off-white .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione”, has been a topic of interest in the field of organic synthesis due to their various chemical and biological applications . Starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, some new derivatives of 3H-quinazoline-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. They act on various pathways and mechanisms to inhibit cancer cell growth. For instance, some derivatives have shown promising broad-spectrum anti-cancer effects, with selective inhibition activity in p53 mutant cancer cell lines . This suggests that (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione could be explored for its potential to induce apoptotic cell death in cancer cells with specific genetic profiles.
Antibacterial Applications
The emergence of drug-resistant bacterial strains has necessitated the development of new antibiotics. Quinazolinone derivatives have been recognized for their antibacterial properties . Research could focus on synthesizing new derivatives of (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione to evaluate their efficacy against resistant bacteria strains.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of quinazolinones are well-documented. They can modulate inflammatory pathways and provide pain relief . Investigating these properties in (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione could lead to the development of new medications for chronic inflammatory conditions and pain management.
Anticonvulsant Potential
Quinazolinone derivatives have shown promise as anticonvulsants, which are used to prevent or treat seizures . The compound could be studied for its potential use in treating epilepsy or other seizure disorders.
Anti-Parkinsonism Activity
Some quinazolinone derivatives have been found to have anti-Parkinsonism effects, which could be beneficial in treating Parkinson’s disease . Research into (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione might uncover new therapeutic avenues for this neurodegenerative disorder.
Antiviral Applications
The broad spectrum of pharmacological activities of quinazolinones includes antiviral properties. Given the ongoing need for effective antiviral drugs, the compound could be a candidate for the development of treatments against various viral infections .
Antioxidant Properties
Quinazolinones have also been associated with antioxidant activities, which play a crucial role in protecting cells from oxidative stress . This property could be harnessed in (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione to develop protective agents against diseases caused by oxidative damage.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as barbiturates, have been found to interact with gaba_a receptors .
Mode of Action
For instance, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE_2 .
Biochemical Pathways
It’s worth noting that pyrimidine derivatives are known to have a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects . These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
For instance, some pyrimidine derivatives have been found to exhibit potent anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature and light intensity have been found to affect the efficacy of certain compounds . .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione involves the condensation of ethyl acetoacetate with phenylhydrazine followed by cyclization with urea.", "Starting Materials": [ "Ethyl acetoacetate", "Phenylhydrazine", "Urea" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with phenylhydrazine in the presence of a base such as sodium ethoxide to form the corresponding hydrazone.", "Step 2: The hydrazone is then cyclized with urea in the presence of a catalyst such as p-toluenesulfonic acid to form the desired product, (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione." ] } | |
CAS RN |
58042-96-9 |
Product Name |
(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione |
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-ethyl-6-imino-5-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c1-2-12(8-6-4-3-5-7-8)9(13)14-11(17)15-10(12)16/h3-7H,2H2,1H3,(H3,13,14,15,16,17) |
InChI Key |
HUYKEYWPDBRCSH-UHFFFAOYSA-N |
SMILES |
CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.